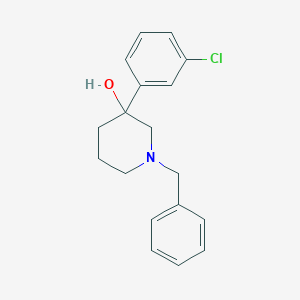
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol is a chemical compound with the molecular formula C18H20ClNO and a molecular weight of 301.82 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3-chlorophenyl group. It is often used in scientific research due to its pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then substituted with a benzyl group and a 3-chlorophenyl group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol involves its interaction with dopamine reuptake transporters. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is similar to that of other dopamine reuptake inhibitors and is of interest in the study of psychiatric and neurological disorders.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol can be compared with other similar compounds such as:
1-Benzyl-4-(3-chlorophenyl)piperidin-4-ol: This compound has a similar structure but with the hydroxyl group at the 4-position of the piperidine ring.
1-Benzyl-3-(4-chlorophenyl)piperidin-3-ol: This compound differs by the position of the chlorine atom on the phenyl ring.
1-Benzyl-3-(3-fluorophenyl)piperidin-3-ol: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and makes it a valuable compound for research .
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-9-4-8-16(12-17)18(21)10-5-11-20(14-18)13-15-6-2-1-3-7-15/h1-4,6-9,12,21H,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCSHTQTBMBQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














